1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one 1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Brand Name: Vulcanchem
CAS No.: 1358048-46-0
VCID: VC5147849
InChI: InChI=1S/C23H23FN6O2/c1-2-20-25-26-22-23(32)29(18-5-3-4-6-19(18)30(20)22)15-21(31)28-13-11-27(12-14-28)17-9-7-16(24)8-10-17/h3-10H,2,11-15H2,1H3
SMILES: CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Molecular Formula: C23H23FN6O2
Molecular Weight: 434.475

1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

CAS No.: 1358048-46-0

Cat. No.: VC5147849

Molecular Formula: C23H23FN6O2

Molecular Weight: 434.475

* For research use only. Not for human or veterinary use.

1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one - 1358048-46-0

Specification

CAS No. 1358048-46-0
Molecular Formula C23H23FN6O2
Molecular Weight 434.475
IUPAC Name 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Standard InChI InChI=1S/C23H23FN6O2/c1-2-20-25-26-22-23(32)29(18-5-3-4-6-19(18)30(20)22)15-21(31)28-13-11-27(12-14-28)17-9-7-16(24)8-10-17/h3-10H,2,11-15H2,1H3
Standard InChI Key YZHXTXAMNLOGCK-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Introduction

1-Ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H- triazolo[4,3-a]quinoxalin-4-one is a complex organic compound belonging to the triazoloquinoxaline class, known for its diverse biological activities. This compound features a quinoxaline core fused with a triazole ring, modified by an ethyl and piperazine substituent, which enhances its pharmacological properties. The presence of a piperazine moiety and a fluorophenyl group contributes significantly to its potential medicinal applications, particularly in neuropharmacology and oncology.

Synthesis Methods

  • Method 1: Conventional synthesis involving multiple steps to form the triazole and quinoxaline rings.

  • Method 2: Microwave-assisted synthesis, which can enhance reaction efficiency and yield.

Synthesis MethodKey StepsAdvantages
ConventionalMulti-step reactions involving ring formation and functional group modifications.High control over reaction conditions.
Microwave-AssistedRapid heating to accelerate reactions, often in a one-pot procedure.Increased efficiency and yield.

Biological Activities and Potential Applications

Preliminary biological evaluations suggest that this compound exhibits promising activity against certain bacterial strains and possibly other cellular targets. The mechanism of action is hypothesized to involve interactions with specific receptors or enzymes within biological systems.

Antimicrobial Activity

  • Gram-Positive Bacteria: Shows moderate to good activity.

  • Gram-Negative Bacteria: Exhibits variable activity depending on the strain.

Therapeutic Areas

  • Neuropharmacology: Potential applications due to its complex structure and pharmacological properties.

  • Oncology: Investigated for its role in targeting specific cancer-related biological pathways.

Reactivity

  • Nucleophilic Substitution: Possible due to the presence of carbonyl groups.

  • Electrophilic Addition: Can occur at the triazole ring.

Future Directions

  • In Vivo Studies: Necessary to assess its efficacy and safety in biological systems.

  • Structure-Activity Relationship (SAR) Studies: To modify the compound for improved potency and selectivity.

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